Lariat

Beschreibung

Eigenschaften

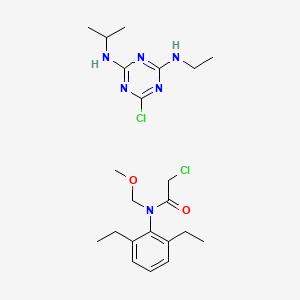

CAS-Nummer |

8070-94-8 |

|---|---|

Molekularformel |

C22H34Cl2N6O2 |

Molekulargewicht |

485.4 g/mol |

IUPAC-Name |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C14H20ClNO2.C8H14ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-8H,4-5,9-10H2,1-3H3;5H,4H2,1-3H3,(H2,10,11,12,13,14) |

InChI-Schlüssel |

OPEJREWCUYTRMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Lariat Peptides: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Lariat peptides, a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a compelling frontier in natural product discovery.[1][2][3] Characterized by a distinctive branched-cyclic structure resembling a lasso, where the C-terminal tail is threaded through and sterically trapped within a macrolactam ring, these molecules exhibit remarkable stability and a wide range of biological activities.[2] Their constrained topology makes them resistant to proteases and high temperatures, positioning them as promising scaffolds for therapeutic development.[2][4] This guide provides an in-depth overview of the modern strategies for discovering and isolating these complex natural products, complete with experimental insights and workflow visualizations.

Section 1: Discovery Strategies for this compound Peptides

The search for novel this compound peptides has been revolutionized by genomics and bioinformatics. While traditional bioactivity-guided screening of microbial extracts remains a valid approach, it is often time-consuming and may overlook cryptic or low-abundance compounds.[3] Modern discovery now heavily relies on genome mining strategies that target the biosynthetic gene clusters (BGCs) responsible for this compound peptide production.[4][5]

1.1 Genome Mining: A Targeted Approach

Lasso peptide BGCs typically encode a precursor peptide (the A gene) and two essential processing enzymes (the B and C genes), a protease and a cyclase, respectively.[4][6] This conserved genetic signature allows for the development of powerful bioinformatics tools to scan vast genomic and metagenomic datasets.

-

Homology-Based Mining: Algorithms like BLASTp can be used to search for homologs of known lasso peptide biosynthetic enzymes (B and C proteins).[4] This is a straightforward method to identify putative BGCs in newly sequenced organisms.

-

Precursor-Centric Mining: A more advanced approach focuses on identifying the precursor peptide (A gene) itself.[6] These algorithms search for short, conserved motifs within open reading frames (ORFs), which can uncover more diverse and novel this compound peptide families that might be missed by enzyme homology searches alone.[6]

-

Specialized Algorithms: Tools like RODEO (Rapid ORF Description and Evaluation Online) have been specifically developed for RiPP discovery.[1][7] RODEO combines hidden Markov model (HMM) analysis with machine learning to identify BGCs and predict precursor peptides, significantly expanding the known chemical space of lasso peptides.[1][7] This approach has successfully led to the identification of over 1,300 putative lasso peptide compounds and the characterization of novel structures, including one with an unprecedented "handcuff" topology.[1][7]

The following workflow illustrates the general process of genome mining for this compound peptide discovery.

Caption: Workflow for genome mining-based discovery of this compound peptides.

1.2 Heterologous Expression

Once a promising BGC is identified, the most effective way to produce the corresponding peptide is through heterologous expression. Since many native producer strains are difficult to culture or have cryptic BGCs, transferring the minimal set of biosynthetic genes into a well-characterized host like Escherichia coli is a powerful strategy.[5][6] This approach allows for controlled and often significantly higher production levels, facilitating subsequent isolation and characterization.[4][5]

Section 2: Isolation and Purification Protocols

The isolation of this compound peptides from either native producers or heterologous expression systems follows a multi-step purification process designed to separate the target peptide from a complex mixture of cellular components.

2.1 General Experimental Protocol for this compound Peptide Isolation

This protocol provides a generalized workflow. Specific resin types, solvent gradients, and columns must be optimized for each unique peptide based on its physicochemical properties (e.g., hydrophobicity, charge).

-

Cultivation and Biomass Separation:

-

For native producers, cultivate the bacterial strain in a suitable liquid medium until the late stationary phase, when secondary metabolite production is often maximal.

-

For heterologous hosts, induce gene expression and allow for peptide production over a defined time course.

-

Separate the cells from the culture supernatant via centrifugation (e.g., 8,000 x g for 20 minutes). The target peptide may be intracellular or secreted, so both the cell pellet and the supernatant should be assessed.

-

-

Extraction:

-

Supernatant: Acidify the supernatant (e.g., to pH 2-3 with trifluoroacetic acid) and apply it to a solid-phase extraction (SPE) column (e.g., Amberlite XAD resin or C18). After washing with water, elute the bound peptides with an organic solvent like methanol (B129727) or acetonitrile (B52724).

-

Cell Pellet: Resuspend the cell pellet in an appropriate extraction buffer (e.g., 70% methanol) and lyse the cells using sonication or a French press. Centrifuge to remove cell debris and collect the clarified lysate.

-

-

Prefractionation and Purification:

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: (Optional) Gradually add ammonium sulfate to the crude extract to precipitate proteins and larger molecules, which can then be removed by centrifugation. The smaller peptide may remain in the supernatant.

-

Size-Exclusion Chromatography (SEC): Further separate molecules based on size to remove high molecular weight contaminants.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the key purification step. The extract is injected onto an RP-HPLC column (typically C8 or C18). A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in water, both containing 0.1% TFA) is used to elute the compounds. Fractions are collected and screened for the target peptide's mass using mass spectrometry.

-

-

Purity Assessment:

-

Pool the fractions containing the this compound peptide and re-inject them onto an analytical RP-HPLC column using a shallower gradient to confirm purity. The target compound should appear as a single, sharp peak.

-

Caption: A typical experimental workflow for the isolation and purification of this compound peptides.

Section 3: Structural Characterization

Unambiguous structure determination is critical. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required to define the peptide's sequence, connectivity, and three-dimensional fold.

-

Mass Spectrometry (MS):

-

High-Resolution MS (HR-MS): Techniques like ESI-QTOF are used to determine the accurate molecular weight of the peptide, confirming its elemental composition.[8]

-

Tandem MS (MS/MS): The peptide is fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed.[8] This provides primary sequence information. However, the cyclic nature of this compound peptides can make interpretation challenging, as the ring often remains intact.[8][9]

-

-

Nuclear Magnetic Resonance (NMR):

-

1D and 2D NMR: A suite of NMR experiments (e.g., TOCSY, COSY, NOESY, HSQC, HMBC) is performed on the purified peptide in a suitable solvent.[9] These experiments allow for the assignment of all proton and carbon signals and reveal through-bond and through-space correlations, which are essential for determining the amino acid sequence and the final this compound topology.

-

Section 4: Bioactivity and Quantitative Data

This compound peptides exhibit a diverse array of biological activities.[4] For example, astexin-1, produced by Asticcacaulis excentricus, shows modest antimicrobial activity against its phylogenetic relative Caulobacter crescentus.[6] Other this compound peptides function as enzyme inhibitors or receptor antagonists.[6] The table below summarizes data for representative this compound peptides.

| This compound Peptide | Producing Organism | Biological Activity | Target | Reported MIC/IC₅₀ |

| Microcin J25 | Escherichia coli | Antibacterial | RNA polymerase | MIC: ~0.01 µM |

| Capistruin | Burkholderia thailandensis | Antibacterial | RNA polymerase | MIC: ~0.5 µg/mL |

| Astexin-1 | Asticcacaulis excentricus | Antibacterial | C. crescentus | Modest activity reported[6] |

| Griselimycin | Streptomyces sp. | Antitubercular | DnaN sliding clamp | MIC: ~0.2 µg/mL |

| Didemnin B | Trididemnum solidum | Antitumor, Antiviral | eEF-1A | IC₅₀: ~3 nM (L1210 cells) |

Note: Values are compiled from various literature sources and may vary based on assay conditions.

Section 5: Signaling Pathway Interactions

The therapeutic potential of this compound peptides often stems from their ability to specifically inhibit key protein-protein interactions or enzymatic functions within a signaling pathway. For instance, an anti-LexA this compound peptide has been shown to inhibit the autoproteolysis of the LexA repressor, thereby preventing the activation of the bacterial SOS DNA repair pathway.[10] This sensitizes bacteria to DNA-damaging agents.

The diagram below illustrates this inhibitory mechanism.

Caption: Inhibition of the bacterial SOS response pathway by an anti-LexA this compound peptide.

This guide provides a framework for the modern discovery and isolation of this compound peptides. By integrating advanced genome mining with robust chemical and biological validation techniques, researchers can continue to unlock the vast therapeutic potential held within this structurally unique class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. [PDF] Precursor-centric genome-mining approach for lasso peptide discovery | Semantic Scholar [semanticscholar.org]

- 7. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 8. almacgroup.com [almacgroup.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. A genetic screen to isolate “this compound” peptide inhibitors of protein function [harvest.usask.ca]

Physicochemical Properties of Lariat Peptides: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Lariat peptides, a unique class of macrocyclic compounds, are characterized by a cyclic core and a linear tail, forming a distinctive lasso-like architecture. This structure is formed by the cyclization of one of the peptide's termini to a side chain of an internal amino acid.[1] Many naturally occurring this compound peptides, such as griselimycin (B1672148) and didemnin (B1252692) B, exhibit significant biological activities and possess the ability to penetrate cell membranes to engage intracellular targets.[2][3] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound peptides, offering valuable insights for their application in modern drug discovery and development.[4][5]

Core Physicochemical Properties

The distinct topology of this compound peptides imparts a unique set of physicochemical properties that differentiate them from linear and head-to-tail cyclic peptides. These properties, including membrane permeability, stability, and solubility, are critical determinants of their potential as therapeutic agents.

Membrane Permeability

A key feature of many this compound peptides is their surprising ability to passively diffuse across cell membranes, a property that is highly dependent on their conformation, which is in turn influenced by factors such as N-methylation, stereochemistry, and the topology of the macrocycle.[2][3]

Table 1: Factors Influencing Passive Membrane Permeability of this compound Peptides [3]

| Factor | Observation | Impact on Permeability |

| N-Methylation | Single N-methylation within the macrocycle generally increases permeability. | High |

| N-methylation at certain positions can be detrimental to permeability. | High | |

| Stereochemistry | An alternating stereochemistry pattern is often associated with higher permeability. | High |

| Ring Topology | The geometry and flexibility of the macrocyclic ring are critical. | High |

| Exocyclic Tail | The length and composition of the linear tail influence overall conformation and permeability. | Medium |

Data synthesized from studies on synthetic this compound peptide libraries.

A widely used method for assessing passive membrane permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). Permeability values for this compound peptides can vary significantly, with some exhibiting permeability comparable to orally bioavailable drugs.[3]

Table 2: Representative Permeability Data for a this compound Peptide Library [3]

| Compound Type | Permeability Range (Papp, 10⁻⁶ cm/s) |

| This compound Peptide Library | < 0.01 to > 10 |

| Permeable Cyclic Hexapeptide (Control) | ~ 8.1 |

Papp: Apparent permeability coefficient. Data obtained using the PAMPA method.

Stability

The constrained cyclic structure of this compound peptides generally confers enhanced stability against enzymatic degradation compared to their linear counterparts. This increased stability is a significant advantage in the development of peptide-based therapeutics.

The macrocyclic structure protects this compound peptides from exopeptidases that target the N- and C-termini. Furthermore, the conformational rigidity can hinder recognition by endopeptidases. Modifications such as the incorporation of D-amino acids or N-methylation can further enhance proteolytic resistance.[6][7] While comprehensive quantitative data for a wide range of this compound peptides is still emerging, studies on cyclic peptides suggest significantly longer plasma half-lives compared to linear peptides.[8][9]

Table 3: General Comparison of Peptide Stability

| Peptide Type | Susceptibility to Proteolysis | Typical Plasma Half-life |

| Linear Peptides | High | Minutes |

| This compound Peptides | Low to Medium | Hours to Days (projected) |

| Head-to-Tail Cyclic Peptides | Low | Hours to Days |

This compound peptides are expected to exhibit high thermal stability due to their rigid, cyclic structure. Studies on various peptides have shown that they can be stable at elevated temperatures, with significant mass loss occurring only at temperatures above 200°C.[10][11] The melting temperature (Tm), a key indicator of thermal stability, can be determined using techniques like differential scanning calorimetry (DSC).[12]

Table 4: Representative Thermal Stability Data for Peptides [10][11]

| Parameter | Observation |

| Onset of Significant Mass Loss | ~230 - 350 °C |

Data from thermogravimetric analysis (TGA) of various peptide structures.

Solubility

The solubility of this compound peptides is highly dependent on their amino acid composition and the presence of hydrophobic or hydrophilic functional groups. Many biologically active this compound peptides are nonpolar and thus may exhibit poor aqueous solubility, which can present challenges in formulation and delivery. The use of organic co-solvents or specific formulation strategies may be necessary to overcome these solubility limitations.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound peptide physicochemical properties.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a this compound peptide.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) in a volatile organic solvent. The solvent is allowed to evaporate, leaving a lipid-infused artificial membrane.

-

Donor and Acceptor Plates: The donor plate contains the this compound peptide dissolved in a buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The acceptor plate contains the same buffer.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of the this compound peptide in both the donor and acceptor wells is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

Papp = (V_A / (Area × time)) × ln(1 - [drug]_acceptor / [drug]_equilibrium)

where V_A is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Enzymatic Stability Assay in Human Plasma

Objective: To determine the half-life of a this compound peptide in human plasma.

Methodology:

-

Preparation: A solution of the this compound peptide is prepared in a suitable buffer. Human plasma is thawed and centrifuged to remove any precipitates.

-

Incubation: The this compound peptide solution is added to the human plasma to a final concentration and incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching and Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile). The samples are then centrifuged to precipitate plasma proteins.

-

Analysis: The supernatant is analyzed by LC-MS to quantify the amount of intact this compound peptide remaining at each time point.

-

Half-life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t₁/₂) is determined by fitting the data to a first-order decay model.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of a this compound peptide.

Methodology:

-

Sample Preparation: A solution of the this compound peptide at a known concentration is prepared in a suitable buffer.

-

DSC Measurement: The peptide solution and a reference buffer are placed in the DSC instrument. The temperature is gradually increased at a constant rate.

-

Data Analysis: The DSC instrument measures the heat difference between the sample and the reference. A peak in the thermogram indicates a thermal transition. The temperature at the peak maximum is the melting temperature (Tm).

Signaling Pathway and Experimental Workflow Visualizations

Griselimycin Mechanism of Action

The this compound peptide antibiotic griselimycin targets the DNA sliding clamp (DnaN) in Mycobacterium tuberculosis.[13][14][15] By binding to a hydrophobic pocket on DnaN, griselimycin acts as a protein-protein interaction inhibitor, preventing the recruitment of DNA polymerase and other DNA replication and repair proteins to the replication fork, ultimately leading to bacterial cell death.[16][17]

Caption: Mechanism of action of the this compound peptide griselimycin.

General Workflow for this compound Peptide Characterization

The characterization of a novel this compound peptide involves a multi-step process, from synthesis and purification to the assessment of its physicochemical and biological properties.

References

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strategies to improve plasma half life time of peptide and protein drugs | Semantic Scholar [semanticscholar.org]

- 10. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 17. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Lariat Peptides: A Technical Guide to Structure, Conformational Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lariat peptides, characterized by their unique branched cyclic structure formed by a covalent bond between a terminus and an amino acid side chain, represent a burgeoning class of molecules with significant therapeutic potential. Their constrained yet flexible architecture grants them unique pharmacological properties, including enhanced stability, target affinity, and, notably, the ability to permeate cell membranes to engage challenging intracellular targets. This guide provides an in-depth exploration of the core principles of this compound peptide structure, the methodologies for their synthesis and conformational analysis, and their emerging applications in drug discovery. Detailed experimental protocols, quantitative conformational data, and visual workflows are presented to equip researchers with the foundational knowledge to explore this promising chemical space.

The this compound Peptide Structure: Beyond Linearity

Unlike traditional linear or head-to-tail cyclic peptides, this compound peptides possess a distinctive topology consisting of a macrocyclic ring and a linear "tail" extending from it. This structure arises from the cyclization of the N- or C-terminus with the side chain of an internal amino acid.

A common subclass is the depsipeptide, where the C-terminus forms an ester linkage with a hydroxyl-containing side chain (e.g., serine or threonine).[1][2] This branched cyclic nature allows this compound peptides to engage targets in a unique manner, with the cyclic portion often providing a constrained binding scaffold while the tail can form additional interactions.[2] A remarkable example is Microcin J25, a 21-residue antibacterial peptide that adopts a "this compound protoknot" structure where the linear tail threads through the cyclic ring, conferring exceptional stability.[3]

The conformational landscape of this compound peptides is heavily influenced by factors such as:

-

N-methylation: The strategic placement of N-methyl groups on the peptide backbone can restrict conformational flexibility, shield hydrogen bond donors, and significantly enhance passive membrane permeability.[1][4][5]

-

Stereochemistry: The use of D-amino acids and alternating stereochemistry can induce specific turns and folds that favor membrane-permeable conformations.[1][4]

-

Ring Size and Tail Length: These parameters dictate the overall geometry and the potential for intramolecular hydrogen bonding, which is crucial for masking polar groups and facilitating passage across lipid bilayers.[1]

Synthesis of this compound Peptides

The construction of this compound peptides can be achieved through both chemical and chemoenzymatic strategies.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for preparing this compound peptides.[6][7][8][9] The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by on-resin or off-resin cyclization and final cleavage.

Chemoenzymatic Synthesis

Nature utilizes large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs) to produce this compound peptides.[10] Thioesterase (TE) domains within these complexes catalyze the final cyclization step.[10] Researchers have harnessed this machinery for biotechnological applications. Penicillin-binding protein-type thioesterases (PBP-type TEs), for example, have been repurposed as versatile biocatalysts to generate diverse this compound peptides in vitro, offering high regioselectivity under mild conditions.[10] This approach can be combined with chemical methods, such as site-selective acylation, to efficiently produce complex this compound lipopeptides.[10]

Conformational Analysis: Unveiling the 3D Structure

Understanding the three-dimensional structure of this compound peptides in different environments is critical for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR spectroscopy is the premier technique for determining the solution-state structure of peptides.[5][11] By dissolving the peptide in solvents that mimic different biological environments (e.g., apolar chloroform (B151607) for the cell membrane, polar methanol/water for the cytosol), researchers can observe how the peptide's conformation adapts.[11][12] Key NMR experiments provide specific structural constraints:

-

ROESY/NOESY: Provide through-space correlations between protons, which are used to derive interproton distance restraints.[2][11]

-

TOCSY/COSY: Used to identify amino acid spin systems for resonance assignment.[13]

-

³J Vicinal Coupling Constants: Related to dihedral angles (φ) via the Karplus equation, providing information about the peptide backbone geometry.[2][14]

Computational modeling , particularly molecular dynamics (MD) simulations, complements NMR data by exploring the conformational space available to the peptide over time.[14][15] Algorithms can use NMR-derived restraints to generate a representative ensemble of low-energy structures, providing a dynamic picture of the peptide's behavior.[2][15]

Quantitative Data Summary

The relationship between a this compound peptide's structure and its properties, such as membrane permeability, is highly dependent on its conformational preferences. The tables below summarize key quantitative data types used in these analyses.

Table 1: Experimental Parameters for Permeability Assessment

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Assay Type | Method for measuring passive permeability. | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1][4][10] |

| Membrane | Artificial membrane composition. | Tri-layer of phospholipids (B1166683) (e.g., lecithin (B1663433) in dodecane) | [1][3][10] |

| Incubation Time | Duration of the permeability experiment. | 5 - 18 hours | [10][16] |

| Analysis | Method for quantifying compound concentration. | LC-MS/MS | [4][10] |

| Permeability (Papp) | Apparent permeability coefficient. | Expressed as 10⁻⁶ cm/s |[1] |

Table 2: NMR-Derived Conformational Restraints

| Data Type | NMR Experiment | Information Derived | Application | Reference |

|---|---|---|---|---|

| Interproton Distances | ROESY / NOESY | Upper and lower distance bounds between protons (<5 Å). | Defines overall fold and proximity of residues. | [2][11] |

| Dihedral Angles (φ) | HN-Hα Coupling (³J) | Torsion angle constraints for the peptide backbone. | Determines local secondary structure (e.g., turns). | [2][14] |

| Amide Bond Geometry | ROESY / NOESY | Strong Hα-Hα cross-peaks can indicate a cis-amide bond. | Constrains the ω torsion angle. | [2] |

| Solvent Exposure | HN Temp. Coefficients | ΔδHN/ΔT values indicate hydrogen bonding (intramolecular vs. solvent). | Identifies residues shielded from the solvent, crucial for permeability. |[14] |

This compound Peptides in Therapeutic Development: The SOS Pathway

This compound peptides are being explored as inhibitors of challenging protein-protein interactions. One promising area is the development of new antibacterial agents by targeting the bacterial SOS response, a key DNA repair pathway that contributes to antibiotic resistance.[17][18]

In the SOS response, DNA damage leads to the activation of the RecA protein. Activated RecA (RecA*) then induces the autoproteolysis of the LexA repressor, which in turn de-represses a host of DNA repair genes.[17][18][19] Inhibiting LexA cleavage prevents the activation of this repair system, sensitizing bacteria to DNA-damaging antibiotics. This compound peptides have been identified as a class of molecules capable of inhibiting LexA autoproteolysis.[17]

Detailed Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a linear peptide precursor on a resin, ready for cyclization.

-

Resin Swelling: Place the appropriate resin (e.g., 2-chlorotrityl chloride resin for peptide acids) in an SPPS reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 20-30 minutes.[7][9]

-

First Amino Acid Loading: Dissolve 3 equivalents of the C-terminal Fmoc-protected amino acid and 7.5 equivalents of diisopropylethylamine (DIPEA) in dry DCM. Add to the swollen resin and mix for 30-60 minutes. Wash the resin with DMF and DCM.[9]

-

Capping (Optional): To block any unreacted sites on the resin, add a mixture of DCM/Methanol/DIPEA (80:15:5) and mix for 15 minutes. Wash with DMF and DCM.[9]

-

Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin to remove the Fmoc protecting group. Mix for 5-10 minutes, drain, and repeat once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve 3-4 equivalents of the next Fmoc-amino acid and a coupling agent (e.g., HATU, HBTU) in DMF. Add to the resin, followed by 6-8 equivalents of a base (e.g., DIPEA). Mix for 1-2 hours or until a ninhydrin (B49086) test indicates complete coupling. Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 4 and 5 for each amino acid in the linear sequence.

-

On-Resin Cyclization (Example: Macrolactamization):

-

Selectively deprotect the side chains of the two amino acids that will form the cyclic bond (e.g., Asp/Glu and Lys/Orn).

-

Perform an intramolecular coupling reaction on the resin using a standard peptide coupling agent.

-

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity by mass spectrometry (MS).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound peptides.

-

Prepare Solutions:

-

Lipid Solution: Prepare a solution of 1-4% lecithin in dodecane.[3][16]

-

Analyte Solution: Prepare a 10-500 µM solution of the test peptide in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to aid solubility.[3]

-

Acceptor Buffer: Prepare the same buffer used for the analyte solution without the peptide.

-

-

Coat Donor Plate: Using a pipette, gently dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate. Allow the solvent to evaporate.[3][4]

-

Assemble Assay Plate:

-

Incubation: Incubate the assembled plate at room temperature for 5-18 hours with gentle shaking.[4][10][16]

-

Sample Analysis:

-

After incubation, carefully separate the plates.

-

Take an aliquot from both the donor and acceptor wells for analysis.

-

Quantify the peptide concentration in each sample using LC-MS/MS.

-

-

Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the concentrations measured in the donor and acceptor wells, accounting for the volume and surface area of the wells and the incubation time.

Conclusion

This compound peptides occupy a fascinating and largely untapped region of chemical space. Their unique structural constraints and conformational properties make them highly promising candidates for modulating difficult drug targets, particularly those located within the cell. The continued development of synthetic methodologies, combined with advanced analytical techniques like NMR and computational modeling, is rapidly advancing our understanding of the structure-permeability relationships that govern their biological activity. This guide serves as a foundational resource for scientists aiming to harness the potential of this compound peptides in the design and development of next-generation therapeutics.

References

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. PAMPA | Evotec [evotec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations [mdpi.com]

- 15. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Inhibitors of LexA autoproteolysis and the bacterial SOS response discovered by an academic-industry partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitors of LexA Autoproteolysis and the Bacterial SOS Response Discovered by an Academic-Industry Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. usiena-air.unisi.it [usiena-air.unisi.it]

The Biological Significance of Naturally Occurring Lariat Peptides: A Technical Guide for Researchers

Abstract

Naturally occurring lariat peptides, a unique class of macrocyclic compounds characterized by a cyclic core and a linear tail, have emerged as a compelling area of research in drug discovery and chemical biology. Their constrained three-dimensional structures confer remarkable biological activities, including potent antimicrobial, antiviral, and anticancer properties. This technical guide provides an in-depth exploration of the biological roles of these fascinating molecules, targeting researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their study. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a comprehensive resource for advancing research in this promising field.

Introduction to this compound Peptides

This compound peptides are a structurally diverse family of natural products characterized by a peptide macrocycle with a tail connected to the cyclic backbone. This unique topology is formed by the cyclization of the peptide chain, often through an isopeptide bond between the N-terminus and the side chain of an acidic amino acid, or an ester linkage in the case of depsipeptides. Approximately 30% of all known cyclic peptide natural products possess this this compound architecture.[1] This structural constraint imparts significant conformational rigidity, leading to enhanced metabolic stability, target specificity, and, in many cases, the ability to permeate cell membranes to engage intracellular targets.[1][2]

Biological Roles and Mechanisms of Action

Naturally occurring this compound peptides exhibit a broad spectrum of biological activities, making them attractive candidates for therapeutic development. Their mechanisms of action are as diverse as their structures, often involving the specific inhibition of essential cellular processes.

Antimicrobial Activity

A significant number of this compound peptides demonstrate potent antimicrobial properties against a range of pathogenic bacteria, including multidrug-resistant strains.

-

Griselimycin (B1672148): This this compound peptide, produced by Streptomyces species, is a potent inhibitor of Mycobacterium tuberculosis. It functions by binding to the DNA sliding clamp (DnaN), a critical component of the DNA replication machinery.[3][4] This interaction disrupts the association of DnaN with the replicative DNA polymerase, thereby blocking DNA replication and leading to bacterial cell death.[3][4] Resistance to griselimycin is rare due to the essential nature of its target.[5]

-

Microcin (B1172335) J25 (MccJ25): Produced by Escherichia coli, MccJ25 is a 21-amino acid lasso peptide (a subclass of this compound peptides with a threaded topology) that exhibits potent activity against Gram-negative bacteria.[6][7] It has a dual mechanism of action: it inhibits bacterial RNA polymerase by obstructing the secondary channel for nucleotide uptake and also disrupts the membrane respiratory chain, leading to the production of reactive oxygen species.[8][9] MccJ25 has also been shown to modulate inflammatory responses by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor κB (NF-κB) signaling pathways.[10]

-

Pacidamycins: This family of uridyl peptide antibiotics is produced by Streptomyces coeruleorubidus and shows specific activity against Pseudomonas aeruginosa.[11][12] Pacidamycins inhibit the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of the bacterial cell wall peptidoglycan.[13]

Anticancer Activity

Several this compound peptides have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as promising leads for anticancer drug development.

-

Didemnin (B1252692) B: Isolated from the marine tunicate Trididemnum solidum, didemnin B is a cyclic depsipeptide with potent anticancer, antiviral, and immunosuppressive properties.[14] Its primary mechanism of anticancer action is the inhibition of protein synthesis.[14] It has been shown to induce apoptosis in cancer cells.[14]

-

Plitidepsin (B549178) (Aplidin®): A synthetic analog of didemnin B, plitidepsin also exhibits potent anticancer activity against a range of hematological malignancies and solid tumors.[15] It primarily targets the eukaryotic elongation factor 1A2 (eEF1A2), leading to the inhibition of protein synthesis, cell cycle arrest, and apoptosis.[16][17]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of selected naturally occurring this compound peptides and their derivatives.

Table 1: Antimicrobial Activity of this compound Peptides

| This compound Peptide | Target Organism | Activity Metric | Value | Reference(s) |

| Griselimycin | Mycobacterium tuberculosis | KD for DnaN | 7 - 496 nM | [18] |

| Microcin J25 | Salmonella newport | MIC | 0.01 - 0.2 µg/mL | [7] |

| Microcin J25 | Escherichia coli | MIC | 0.01 - 0.2 µg/mL | [7] |

| Pacidamycin | Pseudomonas aeruginosa | MIC | 8 - 64 µg/mL | [11] |

| This compound Lipopeptides | Mycobacterium intracellulare | IC50 | 8 - 16 µg/mL | [19][20] |

Table 2: Anticancer Activity of Didemnin B and Plitidepsin

| Compound | Cell Line | Cancer Type | Activity Metric | Value (nM) | Reference(s) |

| Didemnin B | Vaco451 | Colon Cancer | LC50 | ~32 | [14] |

| Didemnin B | A549 | Lung Carcinoma | IC50 | 2 | [21] |

| Didemnin B | HT-29 | Colon Adenocarcinoma | IC50 | 2 | [21] |

| Didemnin B | P388 | Murine Leukemia | IC50 | 2 | [21] |

| Plitidepsin | Ramos | Burkitt's Lymphoma | IC50 | 1.7 ± 0.7 | [22] |

| Plitidepsin | RL | Diffuse Large B-cell Lymphoma | IC50 | 1.5 ± 0.5 | [22] |

| Plitidepsin | JJN3 | Multiple Myeloma | EC50 | ~10 | [23] |

| Plitidepsin | 5TGM1 | Murine Myeloma | EC50 | ~20 | [23] |

| Plitidepsin | A549 | Lung Carcinoma | IC50 | 0.2 | [17] |

| Plitidepsin | HT-29 | Colon Adenocarcinoma | IC50 | 0.5 | [17] |

| Dehydrodidemnin B | Human Colon Cancer Cell Lines | Colon Cancer | IC50 | - | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound peptides.

Solid-Phase Synthesis of this compound Peptides

On-resin cyclization is a preferred method for synthesizing this compound peptides as it minimizes intermolecular side reactions.[25]

Protocol: On-Resin Side-Chain-to-Tail Cyclization (Lactam Bridge) [25]

-

Peptide Synthesis: Synthesize the linear peptide on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). Incorporate amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH) at the positions intended for cyclization.

-

Selective Deprotection: After synthesis of the linear peptide, selectively remove the orthogonal protecting groups from the side chains. For example, use Pd(PPh₃)₄ to remove All and Alloc groups.

-

On-Resin Cyclization:

-

Wash the resin thoroughly with a suitable solvent (e.g., DMF).

-

Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Allow the reaction to proceed for 2-24 hours at room temperature.

-

-

Monitoring: Take a small sample of the resin beads, cleave the peptide, and analyze by LC-MS to confirm the completion of cyclization.

-

Final Cleavage and Deprotection:

-

Wash the resin extensively.

-

Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

-

Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC and confirm its identity and purity by high-resolution mass spectrometry.

References

- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational design of the lasso peptide antibiotic microcin J25 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cyclic structure of microcin J25, a 21-residue peptide antibiotic from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microcin J25 has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial Peptide Microcin J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lasso Peptide Microcin J25 Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. III. Microbiologic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pacidamycins, a novel series of antibiotics with anti-Pseudomonas aeruginosa activity. I. Taxonomy of the producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. medkoo.com [medkoo.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Exquisite selectivity of griselimycin extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. communities.springernature.com [communities.springernature.com]

- 20. Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of this compound lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of dehydrodidemnin B on human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Exploring the Chemical Space of Lariat Peptide Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lariat peptides, characterized by a macrocyclic ring and an exocyclic peptide tail, represent a promising and largely untapped area of chemical space for drug discovery. Their unique topology, combining the conformational rigidity of cyclic peptides with the potential for additional interactions via the linear tail, makes them attractive scaffolds for modulating challenging biological targets, including protein-protein interactions. This technical guide provides an in-depth exploration of the chemical space of this compound peptides, detailing their synthesis, screening, and the signaling pathways they modulate.

The Diverse Chemical Landscape of this compound Peptides

The chemical space of this compound peptides is vast, defined by a combination of features that can be systematically varied to optimize biological activity and pharmacokinetic properties. Key parameters that define this space include:

-

Macrocycle Size: The number of amino acid residues comprising the cyclic portion of the peptide directly influences its conformational flexibility and the potential for intramolecular hydrogen bonding, a key factor in membrane permeability.

-

Tail Length and Composition: The exocyclic tail provides a vector for additional interactions with the biological target and can be modified to fine-tune binding affinity and specificity.

-

Stereochemistry: The stereochemical configuration of the amino acid building blocks plays a critical role in defining the three-dimensional conformation of the scaffold, which in turn affects its biological activity and permeability.

-

N-methylation: The introduction of N-methyl groups on the peptide backbone can enhance metabolic stability and membrane permeability by reducing the number of hydrogen bond donors and favoring conformations that shield polar groups.

A significant exploration of this chemical space was demonstrated through the generation of a 4096-member this compound peptide library. This library systematically varied stereochemistry and N-methylation patterns to investigate their impact on passive membrane permeability.

Quantitative Data on this compound Peptide Properties

The systematic exploration of this compound peptide chemical space has yielded valuable quantitative data on their physicochemical and biological properties. This data is crucial for establishing structure-activity relationships (SAR) and guiding the design of future this compound peptide-based therapeutics.

Membrane Permeability

The passive membrane permeability of over 1000 novel this compound peptide scaffolds has been determined using the Parallel Artificial Membrane Permeability Assay (PAMPA). The results revealed a strong dependence on N-methylation, stereochemistry, and ring topology, with permeability values comparable to many orally bioavailable drugs.

| Library Parameter | Permeability Range (cm/s) | Key Findings |

| N-methylation | Below 0.01 × 10⁻⁶ to over 10 × 10⁻⁶ | Increased N-methylation generally leads to higher permeability. |

| Stereochemistry | Highly variable within isomeric series | Alternating stereochemistry was associated with higher permeability. |

| Ring Topology | Varied with tail length and ring size | Specific ring sizes and tail lengths demonstrated enhanced permeability. |

Binding Affinities and Biological Activity

The biological activity of this compound peptides is often characterized by their binding affinity to a specific target protein. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

| This compound Peptide | Target | Assay | Quantitative Value | Reference |

| Griselimycin | Mycobacterium tuberculosis DnaN | Microscale Thermophoresis (MST) | Kd = 6.5 ± 5.9 nM[1] | [1] |

| Cyclohexylgriselimycin | Mycobacterium tuberculosis DnaN | Not Specified | Kd = 2.0 × 10⁻¹⁰ M | [2] |

| Mycoplanecin A | M. smegmatis DnaN | Microscale Thermophoresis (MST) | Kd = 95.4 ± 58.0 nM[1] | [1] |

| Mycoplanecin B | M. smegmatis DnaN | Microscale Thermophoresis (MST) | Kd = 24.4 ± 11.9 nM[1] | [1] |

| Didemnin (B1252692) B | Ribosome-EF-1α complex | Not Specified | Kd = 4 µM[3][4] | [3][4] |

| Didemnin B | Protein Synthesis Inhibition | in vitro translation assay | IC50 in µM range | [4] |

| Didemnin B | Cell Proliferation Inhibition | MCF-7 cells | IC50 in nM range | [4] |

Signaling Pathways Modulated by this compound Peptides

This compound peptides have been shown to modulate key signaling pathways by targeting specific intracellular proteins. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Inhibition of DNA Replication by Griselimycin

Griselimycin exerts its antibacterial effect by targeting the DNA polymerase sliding clamp, DnaN, in Mycobacterium tuberculosis.[5][6] This interaction prevents the recruitment of other proteins essential for DNA replication, ultimately leading to cell death.

Inhibition of Protein Synthesis by Didemnin B

Didemnin B is a potent inhibitor of protein synthesis in eukaryotic cells. It targets the eukaryotic translation elongation factor 1-alpha (eEF1A), stabilizing the eEF1A-GTP-aminoacyl-tRNA ternary complex on the ribosome and preventing translocation.[3][7] This leads to a halt in polypeptide chain elongation. Additionally, Didemnin B has been shown to activate the mTORC1 signaling pathway.

Experimental Protocols

The exploration of this compound peptide chemical space relies on a suite of robust experimental protocols for their synthesis, purification, and characterization.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide Library

This protocol outlines a general workflow for the synthesis of a this compound peptide library using a split-pool strategy on solid support.

References

- 1. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 3. Inhibition of protein synthesis by didemnin B: how EF-1alpha mediates inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. Didemnin B and ternatin-4 differentially inhibit conformational changes in eEF1A required for aminoacyl-tRNA accommodation into mammalian ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

Lariat Peptides: A Technical Guide to Design Principles for Target Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariat peptides are a unique class of macrocyclic compounds characterized by a cyclic core and a linear tail, resembling a lasso. This distinctive topology grants them a compelling combination of conformational rigidity and flexibility, making them promising candidates for targeting challenging protein-protein interactions (PPIs) and other intracellular targets often considered "undruggable" by traditional small molecules or large biologics.[1][2][3] Their constrained cyclic region can provide high binding affinity and specificity, while the flexible tail can engage in additional interactions, potentially enhancing potency and modulating biological activity.[1] This guide provides an in-depth overview of the core principles for designing this compound peptides for specific target interactions, covering their synthesis, structure-activity relationships, and methods for evaluating their efficacy.

Core Design Principles

The design of effective this compound peptides hinges on a multi-faceted approach that considers the interplay between the cyclic core, the this compound tail, and the physicochemical properties of the constituent amino acids. Key principles include:

-

Scaffold Geometry and Rigidity: The size and composition of the cyclic core are critical for pre-organizing the peptide into a bioactive conformation. Cyclization reduces the entropic penalty of binding and can enhance affinity and selectivity.[4] The choice of cyclization strategy—such as head-to-side-chain or side-chain-to-side-chain—influences the overall shape and rigidity of the scaffold.[1]

-

The Role of the this compound Tail: The linear tail can play several crucial roles. It can interact with secondary binding pockets on the target protein, extending the interaction surface beyond what is engaged by the cyclic core.[1] The tail can also influence the peptide's solubility, membrane permeability, and pharmacokinetic properties. The length and sequence of the tail must be carefully optimized for the specific target and desired therapeutic application.

-

Stereochemistry and N-methylation: The stereochemistry of the amino acid residues within the macrocycle has a profound impact on the peptide's three-dimensional conformation and, consequently, its biological activity and membrane permeability.[1][2][5] N-methylation of backbone amides is a powerful strategy to improve metabolic stability and enhance membrane permeability by reducing the number of hydrogen bond donors and favoring conformations that shield polar groups from the nonpolar membrane interior.[1][6] However, the position of N-methylation is critical, as it can also disrupt key interactions with the target.[1]

-

Computational and Library-Based Approaches: De novo design of this compound peptides can be guided by computational methods, such as molecular dynamics simulations and docking studies, which can predict favorable binding conformations.[7] Software like Rosetta has been used to design this compound-based peptides for targets like G protein-coupled receptors (GPCRs).[7] Additionally, the screening of large combinatorial libraries, such as those generated by phage display or one-bead-one-compound (OBOC) methods, is a powerful approach to identify novel this compound peptide binders for a given target.[4][8]

Quantitative Data on this compound Peptide Properties

The following tables summarize key quantitative data for exemplary this compound peptides, focusing on their membrane permeability, a critical parameter for intracellular targeting.

Table 1: Passive Membrane Permeability (Papp) of Selected this compound Peptides

| Peptide ID | Molecular Weight (Da) | N-Methyl Groups | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |

| Library 1 Compound | ~1000 | 0 | Variable (low to high) | PAMPA | [1] |

| Library 1 Compound | ~1000 | 1 | Generally higher than unmethylated | PAMPA | [1] |

| Library 1 Compound | ~1000 | 2 | Generally higher than single methylated | PAMPA | [1] |

| Griselimycin | 1128 | 5 | High | Cell-based | [2][5] |

| Didemnin B | 1112 | 1 | High | Cell-based | [2][5] |

Note: Papp values are highly dependent on the specific assay conditions. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common in vitro method.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursors

This protocol outlines a general procedure for the synthesis of the linear peptide precursor using Fmoc/tBu chemistry on a solid support.[9][10][11][12][13]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-4 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This compound Cyclization

The purified linear peptide is then cyclized to form the this compound structure. The specific conditions will depend on the chosen cyclization chemistry (e.g., amide bond formation, thioether linkage).

Example: Amide Bond Cyclization

-

Dissolution: Dissolve the linear peptide in a suitable solvent (e.g., DMF) at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

-

Cyclization Reaction: Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA) to the peptide solution.

-

Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry.

-

Quenching and Purification: Once the reaction is complete, quench the reaction and purify the cyclic this compound peptide by RP-HPLC.

Chemoenzymatic Synthesis of this compound Peptides

This approach utilizes enzymes, such as non-ribosomal peptide synthetase (NRPS) thioesterases, to catalyze the macrocyclization step, often with high regioselectivity and under mild conditions.[3][14][15][16][17]

General Workflow:

-

Linear Precursor Synthesis: Synthesize a linear peptide precursor containing a recognition sequence for the desired cyclase enzyme. This is typically done using SPPS as described above.

-

Enzymatic Cyclization: Incubate the purified linear peptide with the cyclase enzyme in a suitable buffer. The enzyme will catalyze the formation of the this compound structure.

-

Reaction Monitoring and Purification: Monitor the formation of the this compound peptide by RP-HPLC or mass spectrometry. Purify the product using chromatographic techniques.

Mandatory Visualizations

Caption: A generalized experimental workflow for the discovery and optimization of this compound peptides.

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway modulated by a this compound peptide.[18][19][20][21]

Conclusion

This compound peptides represent a compelling and versatile scaffold for the development of novel therapeutics. Their unique structural features offer the potential to address challenging biological targets that have been intractable to other drug modalities. By leveraging the design principles outlined in this guide—including careful consideration of scaffold geometry, the role of the this compound tail, and the strategic use of stereochemistry and N-methylation—researchers can rationally design and optimize this compound peptides with high affinity, specificity, and improved drug-like properties. The continued development of synthetic methodologies, computational tools, and high-throughput screening platforms will undoubtedly accelerate the translation of these promising molecules into the next generation of precision medicines.

References

- 1. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Helix-focused peptide libraries for de novo inhibitor discovery [mappingignorance.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Computational design of this compound-based cyclic peptides for probing GPCR pharmacology - American Chemical Society [acs.digitellinc.com]

- 8. Label-free, in-solution screening of peptide libraries for binding to protein targets using hydrogen exchange-mass spectrometry (HX-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. Non-ribosomal peptide cyclase-directed chemoenzymatic synthesis of this compound lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Predicting Lariat Peptide Membrane Permeability from Structure: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lariat peptides, a unique class of macrocyclic compounds characterized by a branched, cyclic structure, are emerging as a promising modality for targeting intracellular proteins. Their ability to engage with challenging targets is, however, contingent on a critical property: membrane permeability. Predicting this permeability from a peptide's structure is a key challenge in the development of this compound peptide-based therapeutics. This guide provides a comprehensive overview of the structural determinants of this compound peptide membrane permeability, details experimental protocols for its assessment, and explores computational models for its prediction. By consolidating quantitative data and outlining detailed methodologies, this document serves as a technical resource for the rational design of membrane-permeable this compound peptides.

Introduction to this compound Peptides

This compound peptides are a class of constrained peptides distinguished by a "head-to-side-chain" or "tail-to-side-chain" cyclization, which results in a cyclic core with a linear peptide "tail".[1] This architecture contrasts with the more conventional "head-to-tail" cyclized peptides.[2] This unique topology grants them distinct conformational properties that can be optimized for therapeutic applications, including improved metabolic stability and the ability to bind to large, flat protein-protein interfaces that are often considered "undruggable" by small molecules.[3]

The therapeutic potential of this compound peptides is exemplified by naturally occurring molecules like griselimycin (B1672148) and didemnin (B1252692) B, which exhibit potent biological activities and can access intracellular targets.[4][5] However, the translation of novel synthetic this compound peptides into effective intracellular drugs is fundamentally dependent on their ability to passively diffuse across the cell membrane. Understanding the relationship between their three-dimensional structure and their permeability is therefore paramount.

Structural Determinants of this compound Peptide Membrane Permeability

The passive membrane permeability of this compound peptides is not governed by a single structural feature, but rather by a complex interplay of several factors that collectively determine the peptide's ability to transition from an aqueous environment to the hydrophobic core of the lipid bilayer.[6] Key determinants include:

-

N-Methylation: The substitution of amide protons with methyl groups on the peptide backbone is a critical strategy for enhancing membrane permeability.[7][8] N-methylation serves two primary purposes: it reduces the number of hydrogen bond donors, thereby decreasing the energetic penalty of desolvation upon entering the membrane, and it can rigidify the peptide backbone into a conformation that shields the remaining polar groups from the hydrophobic lipid tails.[7] The position and number of N-methyl groups have a significant impact on permeability.[7][9]

-

Stereochemistry: The stereochemical configuration of the amino acid residues within the this compound scaffold plays a crucial role in defining the peptide's three-dimensional conformation.[9] Studies have shown that specific stereochemical patterns, such as an alternating arrangement of L- and D-amino acids, can promote conformations with high passive permeability.[9]

-

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds is a key mechanism by which cyclic peptides can mask their polar amide groups, effectively reducing their polar surface area and facilitating passage through the hydrophobic membrane interior.[10] The ability to form a stable network of intramolecular hydrogen bonds in a low-dielectric environment is a strong predictor of high membrane permeability.

-

Lipophilicity: While a certain degree of lipophilicity is necessary for a peptide to partition into the cell membrane, an excessively high lipophilicity can lead to poor aqueous solubility and aggregation, which can hinder permeability.[2] There is often an optimal range of lipophilicity for maximal membrane permeability.[11]

-

Ring Topology and Flexibility: The size of the macrocycle and the length and composition of the linear tail influence the overall shape and flexibility of the this compound peptide. A well-defined, pre-organized conformation that minimizes the exposure of polar functional groups is generally favorable for membrane transport.[9]

Quantitative Structure-Permeability Relationships

A seminal study by Kelly et al. on a library of over 1000 this compound peptides provided extensive quantitative data on the impact of N-methylation and stereochemistry on passive membrane permeability, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).[9] The following tables summarize key findings from this and other relevant studies.

| Number of N-Methyl Groups | Average PAMPA Permeability (Papp x 10⁻⁶ cm/s) | Reference |

| 0 | Low | [9] |

| 1 | Moderate | [9] |

| 2 | High | [9] |

| 3+ | Highest | [9] |

| N-Methylation Position (Residue) | Effect on Permeability | Reference |

| R⁵, R⁶, or R⁷ in the macrocycle | Increased permeability compared to unmethylated | [9] |

| R⁴ in the macrocycle | No significant increase in permeability | [9] |

| Structural Feature | Permeability Trend | Reference |

| Alternating Stereochemistry | Associated with high permeability | [9] |

| Consensus Sequences | Specific sequences identified with high permeability | [9] |

Experimental Protocols for Assessing Membrane Permeability

The two most common in vitro assays for evaluating the passive permeability of peptides are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[5][12]

Detailed Protocol:

-

Preparation of the Artificial Membrane:

-

A solution of a lipid, such as 1% lecithin (B1663433) in dodecane, is prepared.[13]

-

5 µL of the lipid solution is carefully applied to the membrane of each well of a 96-well donor plate.[13]

-

-

Preparation of Donor and Acceptor Solutions:

-

Incubation:

-

The donor plate is placed on top of the acceptor plate, and the assembly is incubated for 10-20 hours at room temperature.[13]

-

-

Quantification:

-

After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[15]

-

-

Calculation of Apparent Permeability (Papp):

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dC/dt) * V_A / (A * C_0) Where:

-

dC/dt is the rate of appearance of the peptide in the acceptor compartment.

-

V_A is the volume of the acceptor compartment.

-

A is the surface area of the membrane.

-

C_0 is the initial concentration of the peptide in the donor compartment.

-

-

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier with tight junctions, closely mimicking the human intestinal epithelium.[16] This assay can assess both passive and active transport mechanisms.

Detailed Protocol:

-

Cell Culture and Monolayer Formation:

-

Monolayer Integrity Assessment:

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[17]

-

-

Permeability Assay:

-

Calculation of Apparent Permeability (Papp):

-

The Papp value is calculated using a similar formula to the PAMPA assay, taking into account the specific parameters of the Caco-2 system.

-

Computational Prediction of this compound Peptide Permeability

Computational models are increasingly being used to predict the membrane permeability of peptides, offering a cost-effective and high-throughput alternative to experimental assays.[18]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the interactions between a peptide and a lipid bilayer.[2][19] By simulating the movement of the peptide across the membrane, it is possible to calculate the potential of mean force (PMF), which represents the free energy profile of the permeation process.[2] The height of the energy barrier in the PMF is inversely correlated with the permeability of the peptide.

General MD Simulation Protocol:

-

System Setup: A model of the this compound peptide is placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC) and water molecules.

-

Steered MD and Umbrella Sampling: Steered MD is used to pull the peptide across the membrane along a reaction coordinate perpendicular to the bilayer. The configurations generated during this process are then used as starting points for a series of umbrella sampling simulations.[2]

-

PMF Calculation: The data from the umbrella sampling simulations are analyzed using the weighted histogram analysis method (WHAM) to construct the PMF profile.

-

Permeability Prediction: The permeability coefficient can be estimated from the PMF using the inhomogeneous solubility-diffusion model.[2]

Quantitative Structure-Permeability Relationship (QSPR) Models

QSPR models use statistical methods to correlate the structural and physicochemical properties of molecules with their experimentally determined permeability.[3][20] These models are trained on a dataset of compounds with known permeability values and can then be used to predict the permeability of new, untested compounds.

Key Descriptors for Peptide QSPR Models:

-

2D Descriptors: Molecular weight, number of hydrogen bond donors and acceptors, polar surface area (PSA), and calculated logP (cLogP).[20]

-

3D Descriptors: Molecular shape, size, and conformational flexibility, often derived from computational chemistry methods.

Machine learning algorithms, such as support vector machines and random forests, are commonly used to build robust QSPR models for peptide permeability.

Visualizations

Experimental Workflow for PAMPA

Relationship between this compound Peptide Structure and Permeability

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PAMPA | Evotec [evotec.com]

- 5. Caco 2 Cell Permeability Assay | PDF [slideshare.net]

- 6. mdpi.com [mdpi.com]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geometrically diverse this compound peptide scaffolds reveal an untapped chemical space of high membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]